molecular formula C16H16N2O2 B15115882 2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B15115882
M. Wt: 268.31 g/mol
InChI Key: ASPRGNFNNYEKLI-UHFFFAOYSA-N
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Description

2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a complex organic compound that features a phenyl group, a pyridin-4-yloxy group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted azetidine with a pyridin-4-yloxy derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-[3-(pyridin-2-yloxy)azetidin-1-yl]ethan-1-one
  • 2-Phenyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
  • 2-Phenyl-1-[3-(pyridin-5-yloxy)azetidin-1-yl]ethan-1-one

Uniqueness

2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is unique due to the specific positioning of the pyridin-4-yloxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be crucial for its specific applications in research and industry.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-phenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone

InChI

InChI=1S/C16H16N2O2/c19-16(10-13-4-2-1-3-5-13)18-11-15(12-18)20-14-6-8-17-9-7-14/h1-9,15H,10-12H2

InChI Key

ASPRGNFNNYEKLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2)OC3=CC=NC=C3

Origin of Product

United States

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